

A Technical Guide to Sulfo-Cyanine3 Azide Salts for Bioconjugation

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Compound of Interest

Compound Name: *Sulfo-cyanine3 azide sodium*

Cat. No.: *B15554896*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the sodium and potassium salts of Sulfo-Cyanine3 (Sulfo-Cy3) azide, a fluorescent probe widely utilized in bio-orthogonal chemistry. The focus is on the practical application of these reagents in labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Concepts: Sulfo-Cy3 Azide in Bioconjugation

Sulfo-Cy3 azide is a water-soluble fluorescent dye belonging to the cyanine family. Its core structure features an azide (-N₃) reactive group, which enables covalent attachment to alkyne-modified biomolecules with high specificity and efficiency. The key feature of Sulfo-Cy3 is the presence of sulfonate groups, which confer high hydrophilicity. This enhanced water solubility is a significant advantage over non-sulfonated Cy3 dyes, as it allows for labeling reactions to be performed in purely aqueous buffers, minimizing the use of organic co-solvents that can be detrimental to the structure and function of sensitive biological samples like proteins and living cells.^{[1][2][3][4][5]}

The choice between the sodium and potassium salt of Sulfo-Cy3 azide generally has minimal impact on the outcome of most biological labeling experiments. The fluorescent properties and reactivity of the cyanine dye are determined by its core molecular structure, not the counter-ion. Both salts exhibit high water solubility and are functionally interchangeable for most applications.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for Sulfo-Cyanine3 azide. The properties of the sodium and potassium salts are presented together, as they are consistently reported to be identical in terms of their spectroscopic performance.

Table 1: Spectroscopic Properties of Sulfo-Cyanine3 Azide

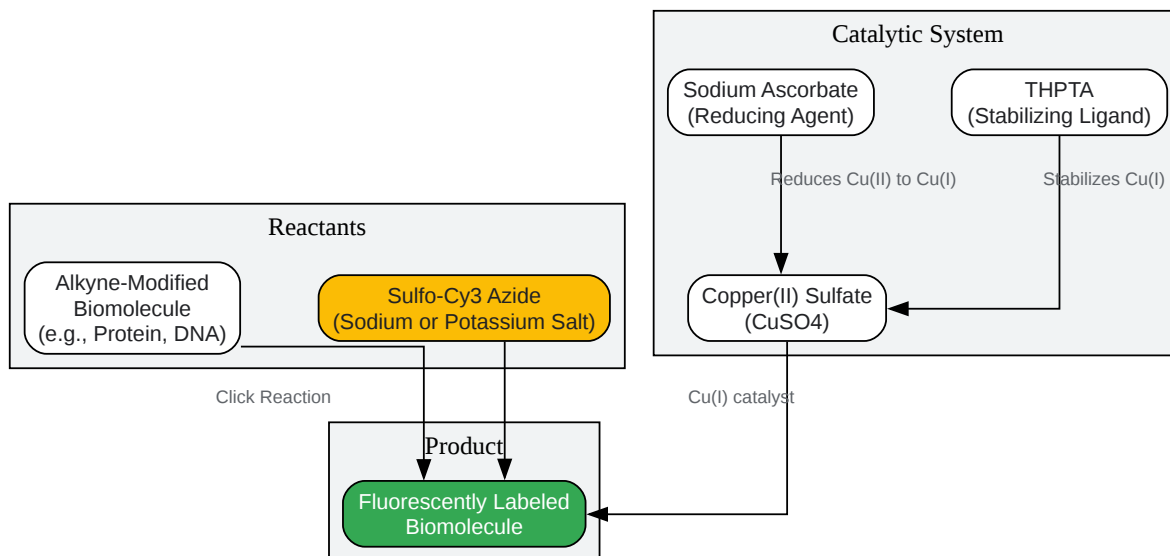
Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~548-563 nm	[1][6][7][8]
Emission Maximum (λ_{em})	~563-584 nm	[1][7][8][9]
Molar Extinction Coefficient (ϵ)	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[1][9][10]
Quantum Yield (Φ)	~0.1	[1]

Table 2: Physicochemical Properties of Sulfo-Cyanine3 Azide Salts

Property	Sodium Salt	Potassium Salt	Source(s)
Molecular Formula	C33H41N6NaO7S2	C33H41N6KO7S2	[2]
CAS Number	2055138-89-9	1658416-54-6	[2]
Solubility	High water solubility (≥ 16.67 mg/mL); Soluble in DMF, DMSO	High water solubility (0.62 M = 456 g/L); Soluble in DMF, DMSO	[2][3]
Storage Conditions	-20°C in the dark	-20°C in the dark	[2][9]

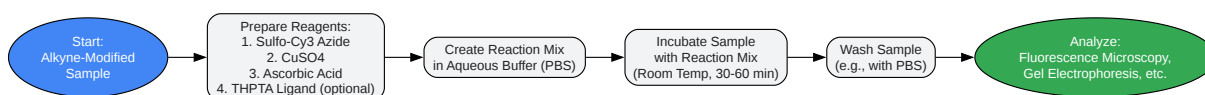
Mandatory Visualizations

The following diagrams illustrate the key processes and workflows associated with the use of Sulfo-Cy3 azide in bioconjugation.



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.



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General Experimental Workflow for Labeling with Sulfo-Cy3 Azide.

Experimental Protocols

The following are generalized protocols for the use of Sulfo-Cy3 azide in common bioconjugation applications. These should be optimized for specific experimental contexts.

Protocol 1: Labeling of Proteins in Solution

This protocol describes the labeling of a purified protein that has been modified to contain an alkyne group.

Materials:

- Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
- Sulfo-Cy3 azide (sodium or potassium salt)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20-50 mM in water)
- Sodium ascorbate stock solution (e.g., 300-500 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water) (Recommended for protecting the protein from copper-induced damage)[11]
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.
- Prepare the labeling cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 100 μL final reaction volume, the components are typically added in the following order to the protein solution:
 - Sulfo-Cy3 azide to a final concentration of 100-250 μM .
 - THPTA ligand to a final concentration of 1-5 mM. Vortex briefly.[11]
 - CuSO_4 to a final concentration of 0.5-1 mM. Vortex briefly.[11]
- Initiate the reaction: Add sodium ascorbate to a final concentration of 3-5 mM to initiate the click reaction.[11] Vortex gently to mix.

- Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- Purification: Remove the excess dye and reaction components. This can be achieved through various methods such as spin desalting columns, dialysis, or gel filtration chromatography, depending on the protein's properties and downstream application.
- Storage: Store the labeled protein according to its specific requirements, typically at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Fixed Cells

This protocol is adapted for labeling alkyne-containing molecules (e.g., EdU-labeled DNA) in fixed cells for fluorescence microscopy.[\[12\]](#)

Materials:

- Cells grown on coverslips, fixed, and permeabilized.
- Sulfo-Cy3 azide
- Copper(II) sulfate (CuSO₄)
- Ascorbic acid
- Phosphate-buffered saline (PBS)
- DAPI for nuclear counterstaining (optional)

Procedure:

- Prepare the Click Reaction Mix: For each coverslip, prepare a fresh reaction mix in PBS. A typical reaction mix consists of:
 - 1-5 μ M Sulfo-Cy3 azide[\[12\]](#)
 - 5 mM CuSO₄[\[12\]](#)
 - 50 mM Ascorbic acid[\[12\]](#)

- **Labeling:** Remove the coverslips from the wash buffer and place them in a humidified chamber. Add enough reaction mix to cover the cells.
- **Incubate:** Incubate the samples for 30-40 minutes at room temperature, protected from light. [\[12\]](#)
- **Wash:** Wash the coverslips three times with PBS for 5 minutes each to remove unreacted reagents.
- **Counterstain (Optional):** If desired, counterstain the nuclei with a DAPI solution (e.g., 250 ng/mL in PBS) for 5-10 minutes. [\[12\]](#)
- **Mount:** Wash the coverslips once more with PBS and mount them onto microscope slides using an appropriate mounting medium.
- **Imaging:** The labeled cells are now ready for visualization using a fluorescence microscope with a suitable filter set for Cy3.

Conclusion

Sulfo-Cyanine3 azide, available as either a sodium or potassium salt, is a highly effective and versatile tool for fluorescently labeling biomolecules. The primary advantage of this dye is its high water solubility, which facilitates its use in aqueous environments and with sensitive biological samples. [\[2\]](#)[\[3\]](#)[\[4\]](#) For the vast majority of applications in research and drug development, the choice between the sodium and potassium salt is inconsequential, as both provide identical spectroscopic performance and reactivity in click chemistry conjugations. The protocols provided herein offer a robust starting point for the successful application of Sulfo-Cy3 azide in a variety of experimental contexts.

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References

- 1. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
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